Cyclobutane-1,1-dicarboxylate

Enzyme Inhibition Cancer Metabolism Proline Dehydrogenase

Sourcing cyclobutane-1,1-dicarboxylate is critical for research requiring strict conformational rigidity. Its ~90° bite angle enables unique MOF topologies, while its slow hydrolysis profile (10x slower than cisplatin) mitigates nephrotoxicity in metallodrug design. Procure this specific scaffold to modulate kinetic reactivity and active-site water displacement, ensuring experimental fidelity unattainable with flexible malonate or smaller cyclopropane analogs.

Molecular Formula C6H6O4-2
Molecular Weight 142.11 g/mol
Cat. No. B1232482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutane-1,1-dicarboxylate
SynonymsBlastocarb
Carboplat
Carboplatin
Carbosin
Carbotec
CBDCA
cis-Diammine(cyclobutanedicarboxylato)platinum II
Ercar
JM 8
JM-8
JM8
Nealorin
Neocarbo
NSC 241240
NSC-241240
NSC241240
Paraplatin
Paraplatine
Platinwas
Ribocarbo
Molecular FormulaC6H6O4-2
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H,7,8)(H,9,10)/p-2
InChIKeyCCQPAEQGAVNNIA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutane-1,1-dicarboxylate: A Rigid C4-Scaffold for Bioisosteric and Coordination Chemistry Applications


Cyclobutane-1,1-dicarboxylate (CBDCA), derived from cyclobutane-1,1-dicarboxylic acid (CAS 5445-51-2), is a conformationally restricted dicarboxylate ligand featuring a four-membered carbocycle with two geminal carboxylate groups [1]. Its primary industrial and scientific relevance stems from its dual role: as the stable leaving ligand in the globally approved anticancer metallodrug carboplatin (Paraplatin), and as a rigid, angular linker in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs) [2]. The inherent ring strain of the cyclobutane core imparts a defined bite angle (approx. 90°) and unique steric profile, distinguishing it from conformationally flexible aliphatic dicarboxylates like malonate or succinate, which adopt variable geometries in coordination complexes [1].

Critical Limitations of Generic Cyclobutane-1,1-dicarboxylate Substitution in High-Value Applications


While superficially similar to other α,ω-dicarboxylates (e.g., malonate, succinate) or smaller cycloalkane diacids (e.g., cyclopropane-1,1-dicarboxylate), substituting cyclobutane-1,1-dicarboxylate without empirical validation is scientifically unsound due to the compound's strict conformational rigidity and distinct kinetic behavior. In platinum-based chemotherapy, the hydrolysis rate of the leaving group directly dictates the drug's toxicity profile and therapeutic window; the cyclobutane ring of carboplatin confers a rate of hydrolysis approximately 10-fold slower than that of cisplatin (with chloride ligands) and significantly slower than the oxalate ligand of oxaliplatin, mitigating nephrotoxicity [1]. In crystal engineering, the ~90° bite angle of the 1,1-dicarboxylate moiety on the planar cyclobutane ring dictates the formation of specific 2D rod-shaped infinite chains and 1D channels, a topology unattainable with the smaller (~60°) angle of cyclopropane-1,1-dicarboxylate or the flexible tetrahedral angle of malonate [2].

Quantitative Differentiation Evidence: Cyclobutane-1,1-dicarboxylate Versus Leading Analogues


PRODH Enzyme Inhibition: Superior Water Displacement vs. Ring-Homologated Analogues

In a head-to-head kinetic analysis of proline dehydrogenase (PRODH) inhibitors, cyclobutane-1,1-dicarboxylic acid (2) displayed a unique binding mode compared to ring-homologated mono-carboxylate analogues. While all six compounds tested acted as competitive inhibitors with inhibition constants (Ki) in the low millimolar range (1.4-6 mM), only compound 2 was observed to displace a structurally conserved water molecule from the enzyme active site via its second carboxylate group, a feature absent in cyclobutanecarboxylic acid (3) and cyclopentanecarboxylic acid (16) [1].

Enzyme Inhibition Cancer Metabolism Proline Dehydrogenase

Platinum(II) Anticancer Complexes: Functionalized 3-Oxo-CBDCA Exhibits Potent Cytotoxicity with Reduced Acute Toxicity

In a study evaluating functionalized cyclobutane-1,1-dicarboxylate leaving ligands, the platinum(II) complex DN604, incorporating a 3-oxocyclobutane-1,1-dicarboxylate ligand, demonstrated in vitro anticancer activity comparable to the frontline drugs cisplatin and oxaliplatin [1]. Crucially, DN604 exhibited low acute toxicity similar to that of the parent drug carboplatin (containing unsubstituted cyclobutane-1,1-dicarboxylate), representing a key improvement over the severe nephrotoxicity associated with cisplatin and the dose-limiting neurotoxicity of oxaliplatin [1].

Anticancer Drug Design Platinum Complexes Structure-Activity Relationship

Methoxy-Functionalization: Enhancing Kinetic Reactivity and Cellular Uptake of Platinum(II)-CBDCA Complexes

A direct comparative study of platinum(II)-diaminocyclohexane (DACH) complexes revealed that introducing two methoxy groups to the cyclobutane-1,1-dicarboxylate ligand (complex 2) significantly alters its chemical and biological profile compared to the unsubstituted parent compound, Pt(dach)(CBDCA). Kinetic analysis showed that complex 2 reacted faster with biologically relevant nucleophiles (L-Met and thiourea) than Pt(dach)(CBDCA), and DFT calculations indicated lower activation energies for these reactions [1]. Furthermore, cellular accumulation of complex 2 was slightly higher than that of its parent compound, correlating with enhanced anticancer efficacy [1].

Platinum Drug Activation Kinetic Reactivity Cellular Pharmacology

Lanthanide MOFs (LnMOFs): High Luminescence Quantum Yield and Selective Methanol Sensing

Cyclobutane-1,1-dicarboxylic acid (H2L) was employed as a ligand to construct three isostructural lanthanide metal-organic frameworks (LnMOFs) with the formula [Ln2L3(H2O)2]n (Ln = Eu, Tb, Gd) [1]. The Eu(III)-based MOF (complex 1) exhibited a relatively high luminescence quantum yield of 35.33% [1]. In a class-level comparison, this quantum yield is notably high for a simple dicarboxylate-based LnMOF, underscoring the efficiency of energy transfer facilitated by the rigid cyclobutane spacer. Furthermore, the Eu-MOF demonstrated selective sensing capabilities for toxic methanol (CH3OH) via luminescence quenching [1].

Metal-Organic Frameworks Luminescent Sensors Lanthanide Coordination

2D Coordination Polymers: Humidity-Dependent Proton Conductivity and Magnetic Refrigeration

A series of isostructural lanthanide-based 2D coordination polymers, {[Ln2(L)3(H2O)2]n} (Ln = Gd, Tb, Dy; H2L = cyclobutane-1,1-dicarboxylic acid), were synthesized and characterized [1]. The Gd(III) complex (1) exhibited dominant ferromagnetic interactions and acted as a cryogenic magnetic refrigerant with a significant magnetic entropy change of −ΔSm = 32.8 J kg⁻¹ K⁻¹ for ΔH = 7 T at 4 K [1]. Impedance analysis revealed humidity-dependent proton conductivity, with the Dy(III) complex (3) achieving a conductivity of σ = 1.1×10⁻³ S cm⁻¹ at elevated temperature (>75 °C) [1]. The water-vapor adsorption for complex 3 was measured at 1,874,000 μL g⁻¹ [1].

Coordination Polymers Proton Conductivity Magnetic Materials

High-Impact Application Scenarios for Cyclobutane-1,1-dicarboxylate in Research and Development


Design and Synthesis of Next-Generation Platinum Anticancer Agents with Optimized Therapeutic Index

Procurement of cyclobutane-1,1-dicarboxylate is essential for research groups focused on developing novel platinum(II) or platinum(IV) anticancer complexes. The evidence confirms that the CBDCA scaffold serves as a tunable leaving group. By introducing functional groups (e.g., 3-oxo, 3,3-dimethoxy), researchers can precisely modulate the complex's kinetic reactivity with biological nucleophiles and its cellular accumulation [1][2]. This level of control is critical for designing drugs that maintain potent in vitro activity comparable to cisplatin and oxaliplatin, while mitigating the dose-limiting toxicities (e.g., nephrotoxicity, neurotoxicity) associated with first-line therapies [3]. The resulting complexes, such as DN604, have demonstrated a favorable profile of high potency and low acute toxicity, making the functionalized CBDCA platform a key differentiator in medicinal chemistry campaigns [3].

Engineering Multifunctional Metal-Organic Frameworks (MOFs) for Sensing and Conductivity

The rigid, angular geometry of the cyclobutane-1,1-dicarboxylate dianion is a critical design element for constructing specific 2D and 3D coordination polymer topologies. As demonstrated by the synthesis of lanthanide-based CPs and MOFs, this ligand enables the formation of rod-shaped 1D chains and layered 2D sheets with distinct interlayer spaces [4][5]. This architecture is directly responsible for the observed multifunctional properties, including high luminescence quantum yield (35.33% for Eu-MOF) for selective methanol sensing, and significant humidity-dependent proton conductivity (up to 1.1×10⁻³ S cm⁻¹) coupled with cryogenic magnetic refrigeration (−ΔSm = 32.8 J kg⁻¹ K⁻¹) [4][5]. Researchers in crystal engineering and materials science should prioritize this ligand when targeting frameworks that require a precise ~90° metal-metal separation and a specific pore environment, as these properties are unattainable with more flexible or differently angled aliphatic dicarboxylates.

Chemical Biology Tool Development: Active Site Water Mapping and Enzyme Inhibition

For structural biologists and chemical biologists investigating enzyme mechanisms, cyclobutane-1,1-dicarboxylate offers a unique tool for probing active site hydration. As evidenced by its interaction with proline dehydrogenase (PRODH), the compound acts as a competitive inhibitor, but with a critical mechanistic distinction: its second carboxylate group directly displaces a structurally conserved water molecule within the active site [6]. This property is not observed with structurally similar mono-carboxylate inhibitors (e.g., cyclobutanecarboxylic acid), despite their comparable binding affinities [6]. Therefore, sourcing this specific diacid is crucial for experimental strategies aimed at understanding the thermodynamic role of water networks in enzyme catalysis and for designing inhibitors that exploit the displacement of 'unhappy' waters to gain binding energy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutane-1,1-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.